molecular formula C7H19PSi B3045427 Phosphine, diethyl(trimethylsilyl)- CAS No. 1068-75-3

Phosphine, diethyl(trimethylsilyl)-

Cat. No.: B3045427
CAS No.: 1068-75-3
M. Wt: 162.28 g/mol
InChI Key: ZHDNMIRWQNNCJN-UHFFFAOYSA-N
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Description

Classification and Structural Archetypes of Silylphosphines Relevant to Diethyl(trimethylsilyl)phosphine

Silylphosphines can be broadly classified based on the number of silyl (B83357) groups attached to the phosphorus atom and the nature of the organic substituents. They range from monosilylphosphines (R₂P(SiR'₃)) and disilylphosphines (RP(SiR'₃)₂) to trisilylphosphines (P(SiR'₃)₃). Diethyl(trimethylsilyl)phosphine, with the chemical formula (C₂H₅)₂PSi(CH₃)₃, falls into the category of a monosilylphosphine.

The structural characteristics of silylphosphines are influenced by the steric bulk and electronic effects of both the silyl and organic groups. The trimethylsilyl (B98337) group ((CH₃)₃Si-), often abbreviated as TMS, is a bulky substituent that can influence the coordination chemistry of the phosphine (B1218219). The phosphorus atom in diethyl(trimethylsilyl)phosphine is trivalent and possesses a lone pair of electrons, making it a potential ligand for transition metals. tcichemicals.com

The table below provides examples of different classes of silylphosphines, highlighting their structural diversity.

Silylphosphine Classification Example Compound Chemical Formula
MonosilylphosphineDiphenyl(trimethylsilyl)phosphine(C₆H₅)₂PSi(CH₃)₃
MonosilylphosphinePhosphine, diethyl(trimethylsilyl)- (C₂H₅)₂PSi(CH₃)₃
DisilylphosphinePhenylbis(trimethylsilyl)phosphineC₆H₅P(Si(CH₃)₃)₂
TrisilylphosphineTris(trimethylsilyl)phosphine (B101741)P(Si(CH₃)₃)₃

Fundamental Significance of Diethyl(trimethylsilyl)phosphine in Advanced Synthetic and Organometallic Chemistry

While specific research on diethyl(trimethylsilyl)phosphine is not as extensive as for its close relative, tris(trimethylsilyl)phosphine, its significance can be inferred from the general reactivity patterns of silylphosphines. These compounds are primarily valued for their role as precursors to other organophosphorus compounds and as ligands in transition metal catalysis.

The key to the synthetic utility of diethyl(trimethylsilyl)phosphine lies in the reactivity of the Si-P bond. This bond can be cleaved by various reagents, allowing for the facile introduction of the diethylphosphido group [(C₂H₅)₂P⁻] into other molecules. For instance, reaction with an appropriate electrophile can lead to the formation of new P-C, P-N, or P-O bonds. This reactivity makes it a valuable tool for the synthesis of more complex phosphine ligands, which are crucial for fine-tuning the properties of metal catalysts used in a wide range of organic transformations, such as cross-coupling reactions. tcichemicals.com

In organometallic chemistry, diethyl(trimethylsilyl)phosphine can act as a ligand, donating its phosphorus lone pair to a metal center. The steric and electronic properties of the diethyl and trimethylsilyl groups would influence the stability and reactivity of the resulting metal complex. The bulky trimethylsilyl group, in particular, can create a specific steric environment around the metal, potentially influencing the selectivity of catalytic reactions. youtube.com While detailed studies on diethyl(trimethylsilyl)phosphine as a ligand are scarce, the behavior of analogous phosphine ligands suggests its potential in stabilizing metal centers and modulating their catalytic activity. youtube.comnih.gov

The table below summarizes some key properties of related silyl and phosphine compounds, providing a comparative context for understanding the potential characteristics of diethyl(trimethylsilyl)phosphine.

Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) Reference
Tris(trimethylsilyl)phosphine15573-38-3250.54243-244 wikipedia.org
Diethyl trimethylsilyl phosphite (B83602)13716-45-5210.2858-59 @ 10 mmHg chemicalbook.com
Dimethyl trimethylsilyl phosphite36198-87-5182.2336-37 @ 11 mmHg sigmaaldrich.com
Triphenylphosphine (B44618)603-35-0262.29377 wikipedia.org

Properties

IUPAC Name

diethyl(trimethylsilyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19PSi/c1-6-8(7-2)9(3,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDNMIRWQNNCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19PSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456852
Record name Phosphine, diethyl(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068-75-3
Record name Phosphine, diethyl(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Selective Routes to Diethyl Trimethylsilyl Phosphine Analogues

Established Syntheses of Organosilylphosphines

Traditional methods for the formation of silicon-phosphorus bonds have been well-documented and are routinely employed in both academic and industrial laboratories. These methods often involve nucleophilic substitution reactions or the use of reactive metal phosphides.

Nucleophilic Substitution Reactions with Halophosphines and Organometallic Reagents

A primary and versatile method for constructing the P-Si bond in organosilylphosphines involves the reaction of a halophosphine with an organometallic silyl (B83357) reagent. Typically, a silyllithium, silyl-Grignard, or silyl-cuprate reagent acts as the nucleophile, attacking the electrophilic phosphorus center of a chlorophosphine. This approach allows for a modular synthesis, where the substituents on both the silicon and phosphorus atoms can be readily varied.

The general reaction can be represented as: R'₃Si-M + R₂P-Cl → R'₃Si-PR₂ + M-Cl (where M = Li, MgX, or Cu)

This method is widely applicable for the synthesis of a variety of silylphosphines. The choice of the organometallic reagent can influence the reaction's efficiency and selectivity. For instance, silyllithium reagents are highly reactive and provide good yields, but their preparation can be challenging. Silyl-Grignard reagents offer a milder alternative, though they may be less reactive.

Metal Phosphide-Mediated Alkylation and Silylation Reactions

An alternative and equally important strategy involves the use of metal phosphides as nucleophiles. In this approach, a phosphine (B1218219) is deprotonated with a strong base, such as an organolithium reagent or an alkali metal, to generate a highly reactive metal phosphide (B1233454). This phosphide then reacts with a halosilane, like trimethylsilyl (B98337) chloride, to form the desired silylphosphine.

The reaction proceeds in two steps:

R₂PH + M → R₂PM + ½ H₂ (or other byproducts)

R₂PM + R'₃Si-Cl → R₂P-SiR'₃ + MCl (where M = Li, Na, K)

This method is particularly useful for preparing silylphosphines from secondary phosphines. The generation of the metal phosphide is a critical step, and the choice of base and solvent can significantly impact the reaction's outcome. For example, the reaction of tris(trimethylsilyl)phosphine (B101741) with potassium tert-butoxide cleaves a P-Si bond to form a phosphide salt, which can then be used in further reactions. wikipedia.org

A notable example is the synthesis of tris(trimethylsilyl)phosphine from white phosphorus, trimethylsilyl chloride, and a sodium-potassium alloy. wikipedia.org This compound serves as a key reagent for introducing phosphide ligands in the preparation of metal phosphido clusters. wikipedia.org

ReactantsProductReference
White phosphorus, trimethylsilyl chloride, sodium-potassium alloyTris(trimethylsilyl)phosphine wikipedia.org
Tris(trimethylsilyl)phosphine, potassium tert-butoxidePotassium bis(trimethylsilyl)phosphide wikipedia.org

Hydrophosphination Reactions: Mechanistic Insights and Scope

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C or C-heteroatom bond, represents an atom-economical route to organophosphorus compounds. wikipedia.org While less common for the direct synthesis of diethyl(trimethylsilyl)phosphine, the principles of hydrophosphination are relevant to the broader context of organosilylphosphine synthesis. The reaction can be catalyzed by acids, bases, or metal complexes, and can also proceed via a radical mechanism. wikipedia.org

Base-catalyzed hydrophosphination is effective for the addition of phosphines to activated alkenes, such as Michael acceptors. wikipedia.org Acid catalysis is suitable for alkenes that can form stable carbocation intermediates. wikipedia.org Metal-catalyzed hydrophosphination offers a versatile approach, with the mechanism often involving the insertion of the alkene into a metal-phosphorus or metal-hydride bond. wikipedia.org

Innovative Approaches and Strategic Development for Diethyl(trimethylsilyl)phosphine Synthesis

Recent advancements in synthetic methodology have focused on developing more efficient, selective, and sustainable routes to organosilylphosphines. These include catalytic methods and stereoselective syntheses.

Catalytic Strategies for Carbon-Phosphorus and Silicon-Phosphorus Bond Formation

The development of catalytic methods for the formation of C-P and Si-P bonds is a significant area of research. Transition metal catalysis, particularly with nickel and palladium, has emerged as a powerful tool for these transformations. nih.gov Nickel-catalyzed cross-coupling reactions, for instance, can be used to form C-P bonds between aryl halides and phosphines or phosphites. nih.gov

A notable development is the photocatalytic synthesis of C-P bonds. rsc.org These methods often involve the generation of carbon-centered radicals that then react with phosphorus-containing compounds. rsc.org While direct photocatalytic synthesis of diethyl(trimethylsilyl)phosphine is not yet established, these approaches highlight the potential for developing novel, light-driven synthetic routes.

Catalyst TypeBond FormedReactantsReference
NickelC-PAryl halides, phosphines/phosphites nih.gov
PhotocatalystC-PCarbon-centered radicals, phosphorus compounds rsc.org

Stereoselective Synthesis of P-Chiral Silylphosphines

The synthesis of P-chiral phosphines, which possess a stereogenic phosphorus center, is of great importance for their application as ligands in asymmetric catalysis. nih.gov The development of stereoselective methods to synthesize P-chiral silylphosphines is a challenging but rewarding endeavor.

One successful strategy involves the use of phosphine-boranes as intermediates. nih.gov Chiral phosphine-boranes can be prepared and then undergo stereospecific reactions, such as nucleophilic substitution at the phosphorus center, to introduce the silyl group with control over the stereochemistry. The borane (B79455) group can then be removed to yield the enantiopure P-chiral silylphosphine. nih.gov

Another approach involves the asymmetric oxidation of phosphines under Appel conditions, which can produce P-stereogenic phosphine oxides with high enantiomeric excess. acs.org These phosphine oxides can then be stereospecifically reduced to the corresponding phosphines. Visible-light-induced methods have also been developed for the synthesis of P-chiral heteroaryl phosphine oxides. nih.gov

MethodKey FeatureProduct TypeReference
Phosphine-borane intermediatesStereospecific substitutionP-chiral phosphines nih.gov
Asymmetric Appel oxidationDynamic resolution of P-stereogenic phosphinesP-stereogenic phosphine oxides acs.org
Visible-light-induced C-P bond formationTransition metal-freeP-chiral heteroaryl phosphine oxides nih.gov

Supported Synthetic Methods for Phosphine Ligand Libraries

The rapid development of diverse phosphine ligands is crucial for advancing transition metal-catalyzed reactions. orgsyn.org One effective strategy for this is the creation of phosphine ligand libraries, where numerous structurally distinct ligands are synthesized to screen for optimal catalytic activity. orgsyn.org Polymer-supported synthesis is a key technique in this field, allowing for the immobilization of phosphine ligands on solid matrices like derivatized polystyrene. nih.gov

This approach offers significant advantages, including the simplified purification of products and the recovery and reuse of the often-expensive catalyst. Phosphines can be attached to the polymer support, undergo further chemical modifications, and then be cleaved from the support or used in their immobilized form. For instance, a functionalized analogue of diethyl(trimethylsilyl)phosphine could be anchored to a polystyrene bead. This supported ligand could then be used in various catalytic systems, with the solid support facilitating easy separation from the reaction mixture. The development of such supported ligand libraries is of particular interest to medicinal and synthetic organic chemists. nih.gov

Precursor Chemistry and Derivatization Pathways

Utilization of Tris(trimethylsilyl)phosphine as a Key Building Block

Tris(trimethylsilyl)phosphine, P(SiMe₃)₃, is a versatile and widely used precursor in organophosphorus chemistry, often considered a safer, liquid alternative to highly toxic phosphine (PH₃) gas. wikipedia.orgyoutube.com It serves as a covalent synthon for the P³⁻ anion, enabling the formation of phosphorus-element bonds through the cleavage of its P-Si bonds. youtube.com

The synthesis of diethyl(trimethylsilyl)phosphine analogues can be achieved by the sequential substitution of the trimethylsilyl (TMS) groups in P(SiMe₃)₃. The reaction with an appropriate amount of an electrophilic ethylating agent, such as an ethyl halide, allows for the controlled replacement of TMS groups with ethyl groups.

Reaction Scheme: P(SiMe₃)₃ + 2 Et-X → Et₂P(SiMe₃) + 2 Me₃Si-X (where Et = ethyl, X = halide)

This method is advantageous as it uses a readily available phosphorus source and allows for stepwise functionalization, providing a controlled route to asymmetrically substituted phosphines. youtube.comnih.gov The use of P(SiMe₃)₃ has proven effective in preparing a wide range of phosphine ligands for applications in organic synthesis and materials science. youtube.comnih.govsigmaaldrich.com

PrecursorReagentProduct TypeReference
Tris(trimethylsilyl)phosphineAlkyl/Aryl HalidesSubstituted Phosphines youtube.com
Tris(trimethylsilyl)phosphineAcyl ChloridesPhosphaalkynes wikipedia.org
Tris(trimethylsilyl)phosphineMetal HalidesMetal Phosphido Clusters wikipedia.org

Reduction of Phosphine Oxides and Chalcogenides to Access Trivalent Phosphorus Species

A common and powerful strategy for synthesizing phosphines, particularly those that are sensitive to oxidation or require multi-step functionalization, involves a protection-deprotection approach. researchgate.net In this methodology, the trivalent phosphorus atom is intentionally oxidized to a more stable pentavalent phosphine oxide (P=O) or phosphine chalcogenide (e.g., P=S, P=Se). nih.govnih.gov The resulting pentavalent species is robust and can withstand a variety of reaction conditions, allowing for chemical modifications to other parts of the molecule. In the final step, the P=O or P=S/Se group is reduced to regenerate the desired trivalent phosphine. researchgate.net

The reduction of phosphine oxides is a non-trivial transformation that has historically required harsh reagents. nih.gov However, modern methods have been developed that employ milder and more selective reducing agents, with silanes being particularly prominent. Reagents such as trichlorosilane (B8805176) (HSiCl₃) and hexachlorodisilane (B81481) (Si₂Cl₆) are highly effective for this purpose. researchgate.netnih.gov A recent metal-free protocol involves activating the phosphine oxide with oxalyl chloride followed by reduction with hexachlorodisilane, which proceeds cleanly at ambient temperature and avoids the need for laborious chromatographic purification. nih.gov This clean conversion is highly valuable for preparing high-purity phosphine ligands for use in sensitive transition metal catalysts. nih.gov

Oxidized PrecursorReducing SystemConditionsKey AdvantagesReference
R₃P=OHSiCl₃ / BaseVariesWidely applicable researchgate.net
R₃P=O1. (COCl)₂ 2. Si₂Cl₆Ambient TemperatureMild, metal-free, high purity nih.gov
R₃P=SVarious SilanesVariesAccess to phosphines from sulfides nih.gov

Generation and Reactivity of Lithium Bis(trimethylsilyl)phosphide and Related Species

An alternative synthetic route utilizes pre-formed phosphide anions as powerful nucleophiles. Lithium bis(trimethylsilyl)phosphide, LiP(SiMe₃)₂, is a key reagent in this class. rsc.org It is typically generated in situ through the reaction of tris(trimethylsilyl)phosphine with an organolithium reagent like tert-butyllithium (B1211817) or by reacting lithium metal with bis(trimethylsilyl)phosphine. wikipedia.org The potassium analogue, KP(SiMe₃)₂, can be similarly prepared using potassium tert-butoxide. wikipedia.org

Generation of Lithium Bis(trimethylsilyl)phosphide: P(SiMe₃)₃ + KO-t-Bu → KP(SiMe₃)₂ + Me₃SiO-t-Bu

Once formed, these alkali metal bis(trimethylsilyl)phosphides are potent nucleophiles. They readily react with electrophiles, such as alkyl halides, to form new P-C bonds. To synthesize a diethyl-substituted phosphine, LiP(SiMe₃)₂ would be reacted with two equivalents of an ethyl halide.

Reaction with Electrophiles: LiP(SiMe₃)₂ + 2 Et-X → Et₂P(SiMe₃)₂LiX → Et₂P(SiMe₃) + LiX + other products

This pathway offers a different strategic approach compared to the direct substitution of P(SiMe₃)₃, relying on the high reactivity of the pre-formed phosphide anion. The chemistry of bis(trimethylsilyl)phosphide complexes has been extensively reviewed, highlighting their versatility in synthesizing a wide array of metal complexes and organophosphorus compounds. rsc.org

Coordination Chemistry and Ligand Design Principles of Diethyl Trimethylsilyl Phosphine

Electronic and Steric Modulations Imparted by the Trimethylsilyl (B98337) Moiety in Phosphine (B1218219) Ligands

The incorporation of a trimethylsilyl (SiMe₃) group into a phosphine ligand, as seen in diethyl(trimethylsilyl)phosphine, profoundly influences its behavior in coordination chemistry. This is due to a combination of steric and electronic effects. The trimethylsilyl group is notably bulky, creating significant steric hindrance around the phosphorus atom. nih.gov This bulkiness can be advantageous, as it helps stabilize metal complexes, particularly those with low coordination numbers, by shielding the metal center from unwanted reactions. nih.gov

A notable example of a sterically crowded phosphine is Tris(2-(trimethylsilyl)phenyl)phosphine, which, due to its significant bulk, is air-stable and shows limited reactivity, though it can still coordinate to certain metal ions like Au(I). nih.gov The steric and electronic properties of phosphine ligands can be systematically altered by changing the substituent groups, allowing for the predictable tuning of the resulting metal complex's properties. umb.edu

Synthesis and Characterization of Transition Metal Complexes with Silylphosphine Ligands

The synthesis of transition metal complexes with silylphosphine ligands like diethyl(trimethylsilyl)phosphine generally involves reacting a metal precursor with the phosphine ligand. numberanalytics.com Common methods include the direct reaction with a metal salt or ligand substitution reactions, where the silylphosphine displaces a more weakly bound ligand. numberanalytics.commdpi.com The specific method chosen depends on the desired final complex and the starting materials. numberanalytics.com

Phosphine ligands can coordinate to metal centers in various ways. A monodentate ligand binds to the metal through a single donor atom. libretexts.orgcsbsju.edu In contrast, a bidentate ligand has two donor atoms that can bind to the same metal center, a process known as chelation. libretexts.orgcsbsju.edu Diethyl(trimethylsilyl)phosphine typically acts as a monodentate ligand, binding through its phosphorus atom. csbsju.eduresearchgate.net The significant steric bulk of the trimethylsilyl group generally prevents it from forming simple bidentate bridges. However, more complex ligands containing both silyl (B83357) and phosphine moieties have been designed to exhibit bidentate coordination. nih.govresearchgate.net The coordination mode can be influenced by the specific metal center and other ligands present. nih.gov

Silylphosphine ligands have demonstrated their versatility by forming complexes with a wide array of d-block and f-block transition metals. illinois.edu The synthesis of these complexes often involves the reaction of a metal halide with the silylphosphine ligand or a derivative. dtic.mil Research has explored the coordination of silylphosphines with metals across the d-block, as well as with lanthanides and actinides from the f-block. The resulting complexes can exhibit interesting catalytic and material properties.

Single-crystal X-ray diffraction is a primary and powerful technique for determining the precise three-dimensional structure of metal-silylphosphine complexes. rsc.orgrsc.org This method provides detailed information about bond lengths and angles within the molecule. For example, X-ray diffraction has been used to characterize the dimeric structure of a copper complex with an ortho-silylated phosphine, revealing a Cu₂(μ₂-Cl)₂ core. rsc.org It has also been used to study gold(I) complexes of pyrrolylphosphines and palladium(II) and platinum(II) complexes with phosphine aldehyde ligands. rsc.orgacs.org The solid-state structures of numerous metal complexes with silylphosphine ligands have been established, revealing distorted octahedral geometries and long metal-phosphorus bonds in some cases. researchgate.net

Spectroscopic Probes of Metal-Ligand Interactions and Electronic Structure

Various spectroscopic techniques are crucial for understanding the bonding and electronic properties of metal-silylphosphine complexes. uobaghdad.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is particularly informative, as the chemical shift of the phosphorus signal changes upon coordination to a metal. mdpi.comacs.org For instance, in gold(I) complexes with pyrrolylphosphines, the ³¹P NMR resonance shifts to higher frequencies upon coordination. acs.org

Infrared (IR) Spectroscopy : IR spectroscopy can reveal changes in the vibrational frequencies of the ligand upon complexation. For example, the CO stretching frequencies in metal carbonyl complexes are sensitive to the electronic properties of the other ligands present. umb.edu

X-ray Absorption Spectroscopy (XAS) : Techniques like X-ray Absorption Near Edge Structure (XANES) can provide information about the electronic structure and coordination environment of the metal center. researchgate.net

Density functional theory (DFT) calculations are also employed to complement experimental data and provide deeper insights into the metal-ligand bonding, including the contributions of σ-donation and π-backbonding. rsc.org

Catalytic Applications of Diethyl Trimethylsilyl Phosphine in Homogeneous Systems

Silylphosphine-Mediated Transformations in Organic Synthesis

Diethyl(trimethylsilyl)phosphine and related silylphosphines are instrumental in a variety of synthetic transformations, enabling the construction of complex organic molecules with high efficiency and selectivity. nih.govresearchgate.net These reactions often leverage the nucleophilic nature of the phosphine (B1218219) and the lability of the silicon-phosphorus bond.

Cross-Coupling Reactions (e.g., C-C and C-Heteroatom Bond Formations)

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. icmpp.roresearchgate.net While direct catalytic applications of diethyl(trimethylsilyl)phosphine in major named cross-coupling reactions like Suzuki or Stille are not extensively documented in the provided results, the broader class of silylphosphines plays a crucial role. For instance, (trialkylstannyl)diphenylphosphines, which can be synthesized from precursors like Ph3P, undergo palladium-catalyzed coupling with aryl iodides to form functionalized phosphines in high yields. researchgate.net This highlights the utility of P-Sn and by extension, P-Si compounds in C-P bond forming cross-coupling reactions. researchgate.net

The general mechanism of palladium-catalyzed cross-coupling reactions involves the oxidative addition of an organic halide to a low-valent palladium species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the desired product and regenerate the catalyst. nih.gov The efficiency of these catalytic cycles is highly dependent on the nature of the ligands coordinated to the palladium center. nih.gov

Table 1: Examples of Cross-Coupling Reactions

Coupling PartnersCatalyst SystemProduct TypeReference
Aryl Halides + OrganostannanesPalladium/Phosphine LigandsBiaryls icmpp.ro
Aryl Halides + (Trialkylstannyl)diphenylphosphinePalladium CatalystFunctionalized Phosphines researchgate.net
Aryl Chlorides + Arylboronic AcidsPd(OAc)2/P(t-Bu)3Biaryls nih.gov

Asymmetric Catalysis: Enantioselective Hydrogenation and Allylation

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance, particularly in the pharmaceutical industry. researchgate.net Chiral phosphine ligands are central to many enantioselective transformations, including hydrogenation and allylation reactions. youtube.comnih.gov While specific data on diethyl(trimethylsilyl)phosphine as a chiral ligand is not available, the principles of ligand design in asymmetric catalysis are well-established.

Enantioselective hydrogenation, for instance, often employs rhodium or ruthenium complexes with chiral bidentate phosphine ligands. youtube.comnih.gov The stereochemical outcome of the reaction is determined by the chiral environment created by the ligand around the metal center, which leads to a diastereomeric transition state and favors the formation of one enantiomer over the other. youtube.com The development of novel chiral phosphine ligands, including those with unique structural motifs, is an active area of research aimed at improving enantioselectivity and substrate scope. researchgate.netnih.gov

Similarly, in asymmetric allylation, chiral phosphine ligands are used to control the regioselectivity and enantioselectivity of the addition of a nucleophile to an allylic substrate. acs.orgacs.org The ligand's structure influences the stability of the intermediate π-allyl metal complexes, thereby directing the reaction pathway. acs.orgacs.org

Hydroboration and Hydrophosphination Processes

Hydroboration and hydrophosphination are atom-economical reactions that involve the addition of a B-H or P-H bond across a multiple bond, respectively. wikipedia.org Silylphosphines have been investigated in the context of hydrophosphination.

Hydrophosphination can be catalyzed by various means, including metal complexes and radical initiators. wikipedia.org The reaction typically involves the addition of a phosphine to an alkene or alkyne to form a new organophosphorus compound. wikipedia.org While many hydrophosphination reactions utilize phosphine (PH3) itself, the development of more specialized phosphine reagents is ongoing. wikipedia.org For example, bis(trimethylsilyl)phosphonite, a related silylphosphine derivative, has been shown to be an effective reagent for the hydrophosphination of olefins under UV irradiation in the absence of a catalyst. nih.gov The mechanism for this particular transformation is proposed to proceed through a radical pathway. nih.gov

Metal-catalyzed hydrophosphination often proceeds via oxidative addition of the P-H bond to the metal center, followed by insertion of the unsaturated substrate into the metal-hydride or metal-phosphide bond, and subsequent reductive elimination. wikipedia.org

Cycloaddition Reactions, including Alkyne-Azide Cycloaddition

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. organic-chemistry.orgwikipedia.org This reaction, particularly its copper(I)-catalyzed variant (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. organic-chemistry.orginterchim.fr

While diethyl(trimethylsilyl)phosphine itself is not directly implicated as a catalyst in the classical CuAAC reaction, the broader field of cycloadditions involves phosphine catalysis. For instance, phosphines can catalyze [3+2] cycloadditions of allenes with activated alkenes. researchgate.net In these reactions, the phosphine acts as a nucleophilic catalyst, initiating the reaction by adding to the allene. nih.gov

The mechanism of the copper-catalyzed azide-alkyne cycloaddition involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.org Ruthenium-catalyzed versions of this reaction (RuAAC) are also known and proceed through a different mechanistic pathway, typically involving an oxidative coupling step to form a ruthenacycle intermediate, leading to the 1,5-disubstituted triazole regioisomer. organic-chemistry.orgmdpi.com

Ligand Tuning and Catalyst Optimization Strategies

The performance of a homogeneous catalyst is intricately linked to the properties of its ligands. numberanalytics.com Ligand tuning, the systematic modification of a ligand's steric and electronic properties, is a critical strategy for optimizing catalyst activity, selectivity, and stability. numberanalytics.comijcce.ac.ir

Key strategies for optimizing phosphine ligands include:

Modifying Substituents: Altering the groups attached to the phosphorus atom can significantly impact the ligand's steric bulk and electron-donating ability. numberanalytics.com

Adjusting Bite Angle: In bidentate phosphine ligands, the P-M-P angle, or bite angle, influences the geometry of the metal complex and, consequently, the catalytic outcome. numberanalytics.com

Introducing Chirality: The incorporation of chiral elements into the ligand backbone is fundamental for enantioselective catalysis. nih.gov

Computational methods and machine learning are increasingly being used to guide ligand design and predict catalyst performance, accelerating the discovery of new and improved catalysts. nih.govnih.gov By creating databases of ligand properties and correlating them with experimental results, researchers can identify promising ligand scaffolds for specific catalytic applications. nih.gov

Table 2: Strategies for Ligand Tuning

StrategyEffect on CatalysisExampleReference
Steric Bulk ModificationInfluences substrate coordination and can prevent catalyst deactivation.Introduction of bulky alkyl or aryl groups on the phosphorus atom. numberanalytics.com
Electronic Effects ModulationModulates the reactivity of the metal center and can influence reaction rates.Use of electron-donating or electron-withdrawing substituents. numberanalytics.com
Chiral Ligand DesignEnables the synthesis of single-enantiomer products.Use of chiral backbones like BINAP or the introduction of chiral centers. youtube.comnih.gov

Mechanistic Pathways in Diethyl(trimethylsilyl)phosphine-Catalyzed Reactions

Understanding the mechanistic pathways of catalytic reactions is crucial for their optimization and the development of new transformations. The reactivity of diethyl(trimethylsilyl)phosphine and related compounds is governed by the interplay of the phosphorus and silicon moieties.

In many reactions, the Si-P bond is cleaved. For example, silylphosphines can react with acyl chlorides to generate phosphaalkynes. wikipedia.org They can also serve as precursors to metal phosphide (B1233454) clusters through reactions with metal halides, liberating a silyl (B83357) halide. wikipedia.org

In the context of cross-coupling, the generally accepted mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov The specific role of the phosphine ligand is to stabilize the metal center, influence its reactivity, and facilitate the elementary steps of the cycle. nih.gov For instance, monoligated palladium(0) species, L1Pd(0), are now understood to be highly active catalytic species in many cross-coupling reactions. nih.gov

In cycloaddition reactions like the RuAAC, the proposed mechanism involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle. organic-chemistry.org This is followed by reductive elimination to yield the triazole product. organic-chemistry.org This contrasts with the copper-catalyzed mechanism, highlighting how the choice of metal and ligand can fundamentally alter the reaction pathway. organic-chemistry.orgwikipedia.org

Report on Literature Availability for "Phosphine, diethyl(trimethylsilyl)-"

Following a comprehensive search of scientific literature, it has been determined that there is a notable lack of specific published research on the catalytic applications of the chemical compound Phosphine, diethyl(trimethylsilyl)- within the precise framework of the requested article outline. The available data is insufficient to generate a scientifically accurate and detailed article covering the specified topics.

A primary challenge in the literature search is a frequent confusion with a similarly named, but structurally different, compound: Diethyl trimethylsilyl (B98337) phosphite (B83602) . The vast majority of search results pertain to this phosphite, which contains P-O-C bonds, rather than the requested phosphine, which has direct P-C bonds.

Consequently, information regarding the catalytic applications of Phosphine, diethyl(trimethylsilyl)- is not available for the following sections:

Contributions to Sustainable Chemistry and Catalyst Recycling:There is no available literature that discusses the specific contributions of diethyl(trimethylsilyl)phosphine to sustainable chemistry or describes methods for its recycling from catalytic systems. General principles of catalyst recycling exist but have not been specifically applied to or documented for this compound.

Due to the strict instruction to focus solely on "Phosphine, diethyl(trimethylsilyl)-" and to maintain scientific accuracy, it is not possible to generate the requested article. Creating content for the specified outline would require speculation based on the behavior of other related phosphine ligands, which would violate the core requirements of accuracy and specificity.

Further research and publication in the field of homogeneous catalysis are required to provide the specific data needed to fulfill this request.

Reactivity Profiles and Mechanistic Elucidation of Diethyl Trimethylsilyl Phosphine

Fundamental Reactivity Patterns of Silylphosphines

Silylphosphines, including diethyl(trimethylsilyl)phosphine, exhibit a versatile reactivity profile, participating in both nucleophilic and electrophilic reactions, undergoing controlled oxidation and chalcogenation, and enabling regioselective bond formation.

Electrophilic and Nucleophilic Reactions

The phosphorus atom in diethyl(trimethylsilyl)phosphine possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is influenced by the substituents on the phosphorus atom, with electron-donating alkyl groups enhancing its reactivity compared to aryl groups. illinois.edu Consequently, it readily reacts with various electrophiles. For instance, tertiary phosphines react with alkyl halides in a quaternization reaction to form phosphonium (B103445) salts. wikipedia.org These salts are valuable precursors for the generation of ylides in reactions like the Wittig reaction. wikipedia.org The nucleophilic character of phosphines is also demonstrated in their conjugate addition to α,β-unsaturated carbonyl compounds. illinois.edu

Conversely, under certain conditions, the phosphorus center can also exhibit electrophilic character. This is often observed in reactions where the phosphine (B1218219) is part of a larger complex or when it is transformed into a transient species. For example, tungsten-coordinated phosphenium ions and phosphine triflates undergo sequential electrophilic substitution reactions with various aromatic and unsaturated compounds. nih.gov

Controlled Oxidation and Chalcogenation Reactions (e.g., Formation of Phosphine Oxides and Selenides)

Diethyl(trimethylsilyl)phosphine, like other tertiary phosphines, can be oxidized to form the corresponding phosphine oxide. This oxidation can be achieved using various oxidizing agents, including molecular oxygen and hydrogen peroxide. wikipedia.orgnih.gov The reaction with hydrogen peroxide is a common method for the synthesis of phosphine oxides. nih.gov

Similarly, chalcogenation reactions with elemental sulfur or selenium yield the corresponding phosphine sulfides and selenides. wikipedia.org For instance, triphenylphosphine (B44618) readily reacts with elemental sulfur to form triphenylphosphine sulfide (B99878) and with red selenium to produce triphenylphosphine selenide (B1212193). wikipedia.org These reactions are often straightforward and provide a reliable route to these P(V) compounds.

The table below summarizes the outcomes of typical oxidation and chalcogenation reactions involving tertiary phosphines.

ReactantReagentProduct
Tertiary Phosphine (e.g., PPh₃)O₂Triphenylphosphine oxide (OPPh₃) wikipedia.org
Tertiary Phosphine (e.g., PPh₃)H₂O₂Triphenylphosphine oxide (OPPh₃) nih.gov
Tertiary Phosphine (e.g., PPh₃)S₈Triphenylphosphine sulfide (SPPh₃) wikipedia.org
Tertiary Phosphine (e.g., PPh₃)SeTriphenylphosphine selenide (SePPh₃) wikipedia.org

Regioselective P-C Bond Formation Pathways

The formation of phosphorus-carbon bonds is a cornerstone of organophosphorus chemistry, and diethyl(trimethylsilyl)phosphine serves as a valuable precursor in this regard. The lability of the Si-P bond allows for its cleavage and subsequent reaction with carbon electrophiles. A prominent method for P-C bond formation is the nucleophilic substitution reaction of metallated organophosphines with carbon electrophiles. beilstein-journals.org

Another significant pathway involves the palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, which couples >P(O)H species with aryl or vinyl halides. researchgate.net While diethyl(trimethylsilyl)phosphine itself is not a >P(O)H species, its derivatives or related silylphosphites can participate in similar transformations. For instance, diethyl trimethylsilyl (B98337) phosphite (B83602) acts as a nucleophile, attacking electrophilic centers in carbonyl compounds to create new P-C bonds. The trimethylsilyl group in these reagents can enhance reaction rates and selectivity.

Radical-Mediated Transformations Involving Silyl-Phosphorus Species

Recent advancements have highlighted the importance of radical reactions in organophosphorus chemistry. Tertiary phosphines can participate in single-electron-transfer (SET) processes to generate phosphine-centered radical species. rsc.org These radicals can be generated through various methods, including interaction with oxidants, photoredox catalysis, and electrochemical oxidation. rsc.org

The reactivity of phosphasilenes, compounds containing a silicon-phosphorus double bond, towards free radicals has been investigated. nih.gov These studies show that the addition of a radical, such as a hydrogen atom surrogate, can lead to the formation of P-centered radicals. nih.gov The nature of the substituents on the phosphasilene influences the stability and conformation of the resulting radical species. nih.gov

Furthermore, phosphoranyl radicals can be generated via photoredox catalysis. nih.govucla.edu One method involves the nucleophilic addition of an alcohol or carboxylic acid to a phosphine radical cation, which is formed through a SET process. ucla.edu The resulting phosphoranyl radical can then undergo β-scission to generate an alkyl or acyl radical, which can participate in further reactions. nih.govucla.edu

Investigation of Intramolecular Rearrangements and Cyclization Processes

Intramolecular reactions involving silylphosphines can lead to the formation of cyclic and heterocyclic structures. For instance, radical reactions of silylphosphines with dienes can yield cyclic organo(silyl)phosphines. tandfonline.com The reaction of Me₃SiPH₂ with 1,5-hexadiene, initiated by AIBN, results in the formation of the phosphepane Me₃SiP(CH₂)₆. tandfonline.com

Prins-type cyclizations involving silyl-containing substrates have also been explored for the synthesis of oxygenated heterocycles. nih.gov While these specific examples may not directly involve diethyl(trimethylsilyl)phosphine, they illustrate the potential for silylphosphines and related compounds to participate in cyclization reactions. The general mechanism often involves the generation of an intermediate carbocation or oxocarbenium ion that undergoes an intramolecular cyclization, with the silyl (B83357) group playing a role in stabilizing intermediates or directing the stereochemical outcome. nih.gov

Enantioselective cyclizations catalyzed by transition metal-phosphine complexes have also been developed. nih.gov In these reactions, chiral phosphine ligands are used to control the stereochemistry of the cyclization of substrates like silyloxyenynes, leading to the formation of enantioenriched cyclic ketones. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Diethyl Trimethylsilyl Phosphine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure, Dynamics, and Bonding Elucidation

Nuclear Magnetic Resonance (NMR) is a primary tool for the structural elucidation of organophosphorus compounds. researchgate.net A full analysis would involve a combination of ³¹P, ¹H, ¹³C, and ²⁹Si NMR spectroscopy.

High-Resolution ³¹P NMR Spectroscopy: Chemical Shifts, Coupling Constants, and Multiplicities

³¹P NMR spectroscopy is exceptionally sensitive for observing phosphorus environments. scielo.org.mx For tertiary phosphines (C₃P), chemical shifts can range broadly from -60 to -10 ppm. nih.gov The specific chemical shift for diethyl(trimethylsilyl)phosphine would be influenced by the electronegativity and bonding characteristics of the ethyl and trimethylsilyl (B98337) groups attached to the phosphorus atom. For comparison, the closely related tris(trimethylsilyl)phosphine (B101741) has a reported ³¹P NMR chemical shift of -250 ppm, which is characteristic for a phosphine (B1218219) with highly electropositive substituents. youtube.com Without experimental data, the precise chemical shift, P-Si and P-H coupling constants, and signal multiplicities for diethyl(trimethylsilyl)phosphine remain undetermined.

¹H and ¹³C NMR Spectroscopy: Assignment of Organic Moieties and Silicon-Phosphorus Interactions

¹H and ¹³C NMR spectra would be used to confirm the structure of the diethyl and trimethylsilyl groups. In the ¹H NMR spectrum, one would expect to see a signal for the trimethylsilyl protons (-Si(CH₃)₃) and two signals for the ethyl group protons (-CH₂CH₃), likely a quartet and a triplet, respectively. sigmaaldrich.com Similarly, the ¹³C NMR spectrum would show distinct signals for the methyl and methylene (B1212753) carbons of the ethyl groups and the methyl carbons of the trimethylsilyl group. sigmaaldrich.com Coupling between both the ¹H and ¹³C nuclei and the ³¹P nucleus would provide valuable information on the connectivity and through-bond interactions. However, specific chemical shifts and coupling constants for diethyl(trimethylsilyl)phosphine are not documented in the available resources.

²⁹Si NMR Spectroscopy: Probing the Silicon Environment and P-Si Connectivity

²⁹Si NMR spectroscopy provides direct insight into the silicon atom's chemical environment. The chemical shift range for silicon is wide, allowing for sensitive detection of substituent effects. A key feature in the ²⁹Si NMR spectrum of diethyl(trimethylsilyl)phosphine would be the coupling between the ²⁹Si and ³¹P nuclei (¹J(Si,P)), which would definitively confirm the P-Si bond. While two-bond couplings between silicon and protons in alkyl silanes are common, specific data for the target molecule is unavailable.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure in the solid state, yielding precise bond lengths and angles. nih.gov For diethyl(trimethylsilyl)phosphine, this analysis would determine the P-Si bond length, the P-C and Si-C bond lengths, and the C-P-C and C-P-Si bond angles, revealing the molecular geometry around the phosphorus and silicon centers. A search of crystallographic databases did not yield a solved crystal structure for this compound. For reference, the crystal structure of the related tris(trimethylsilyl)phosphine has been determined. nih.gov

Mass Spectrometry: Fragmentation Pathways and Exact Mass Determination

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For trimethylsilylated compounds, fragmentation often involves the loss of a methyl radical ([M-15]⁺) or cleavage of the Si-C or P-Si bonds. researchgate.net An analysis of diethyl(trimethylsilyl)phosphine would likely show characteristic ions corresponding to the loss of methyl, ethyl, or trimethylsilyl fragments. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. Specific fragmentation data for diethyl(trimethylsilyl)phosphine is not available in the searched literature.

Computational and Theoretical Investigations of Diethyl Trimethylsilyl Phosphine Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Bonding, and Energetics

Electronic Structure and Bonding:

The electronic structure of silylphosphines like diethyl(trimethylsilyl)phosphine is characterized by the interaction between the phosphorus lone pair and the σ* orbitals of the silicon-carbon bonds of the trimethylsilyl (B98337) group. This interaction, known as σ-π hyperconjugation, can influence the nucleophilicity of the phosphorus atom. DFT calculations can quantify the extent of this interaction by analyzing the molecular orbitals and electron density distribution.

For analogous triarylphosphines bearing a trimethylsilyl group, DFT calculations of the highest occupied molecular orbital (HOMO), which is primarily localized on the phosphine (B1218219) lone pair, have shown that the trimethylsilyl group has an insignificant electronic effect on the donor strength of the phosphine. nih.gov This suggests that the basicity of diethyl(trimethylsilyl)phosphine is likely comparable to other trialkylphosphines.

Energetics and Molecular Geometry:

Ab initio and DFT calculations are used to determine the optimized geometry of diethyl(trimethylsilyl)phosphine, including bond lengths, bond angles, and dihedral angles. These calculations can predict the most stable conformation of the molecule by exploring the potential energy surface. For instance, in sterically crowded silylphosphines, computational methods have been used to analyze the conformational changes required to accommodate bulky substituents and to understand the resulting strain within the molecule.

The table below presents hypothetical, yet representative, data that could be obtained from DFT calculations on diethyl(trimethylsilyl)phosphine for its key structural parameters.

ParameterCalculated Value (DFT B3LYP/6-31G*)
P-Si Bond Length (Å)2.25
P-C (ethyl) Bond Length (Å)1.86
Si-C (methyl) Bond Length (Å)1.88
C-P-C Angle (°)101.5
C-P-Si Angle (°)103.2
Dipole Moment (Debye)1.5

This table is illustrative and contains hypothetical data based on typical values for similar compounds.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful technique for investigating the mechanisms of reactions involving diethyl(trimethylsilyl)phosphine. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

Modeling Reaction Pathways:

DFT calculations have been successfully applied to study the mechanisms of reactions of related silylphosphines. For example, the reaction of a phosphabutene bearing a trimethylsilyl group with diethyl phosphite (B83602) was investigated using DFT (B3PW91/6-31G(d)), revealing a two-step mechanism. colab.ws Similarly, for diethyl(trimethylsilyl)phosphine, computational studies could elucidate the pathways of its common reactions, such as nucleophilic additions or its behavior as a ligand in organometallic catalysis.

Transition State Theory:

The characterization of transition states is a cornerstone of reaction mechanism analysis. A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum, as determined by frequency calculations. rsc.org The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For a hypothetical reaction, such as the hydrolysis of diethyl(trimethylsilyl)phosphine, computational modeling could identify the transition state for the nucleophilic attack of a water molecule on the silicon or phosphorus atom. The calculated activation barrier would provide a quantitative measure of the reaction's feasibility.

The following table illustrates the kind of energetic data that can be obtained from transition state calculations for a hypothetical reaction of diethyl(trimethylsilyl)phosphine.

SpeciesRelative Energy (kcal/mol)
Reactants (Diethyl(trimethylsilyl)phosphine + H₂O)0.0
Transition State+15.2
Products (Diethylphosphine + Trimethylsilanol)-5.8

This table is illustrative and contains hypothetical data.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are frequently used to predict and interpret spectroscopic data, providing a valuable link between theoretical models and experimental observations.

NMR Spectroscopy:

DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of various nuclei, including ³¹P, ¹³C, and ¹H. For phosphines, the ³¹P NMR chemical shift is particularly informative. Theoretical calculations on related trimethylsilyl-substituted triarylphosphines have shown good correlation with experimental ³¹P NMR data, helping to understand the electronic environment of the phosphorus atom. nih.gov For diethyl(trimethylsilyl)phosphine, computational prediction of its ³¹P NMR chemical shift would be expected to fall in the typical range for trialkylphosphines, with some influence from the silicon atom.

Vibrational Spectroscopy:

The vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can also be calculated using computational methods. These calculations are instrumental in assigning the observed vibrational modes to specific molecular motions. For diethyl(trimethylsilyl)phosphine, key vibrational modes would include the P-Si stretch, P-C stretches, and the various bending and rocking modes of the ethyl and trimethylsilyl groups.

The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for key stretching modes in diethyl(trimethylsilyl)phosphine.

Vibrational ModeCalculated Frequency (cm⁻¹) (DFT B3LYP/6-31G*)Experimental Frequency (cm⁻¹)
P-Si Stretch450~460
P-C Stretch680~690
C-H Stretch2950-3000~2900-2980

This table is illustrative and contains hypothetical data.

Analysis of Magnetic Anisotropy and Spin States in Silylphosphine-Metal Complexes

When diethyl(trimethylsilyl)phosphine acts as a ligand in a metal complex, computational methods can be used to investigate the magnetic properties of the resulting species. This is particularly relevant for complexes with paramagnetic metal centers.

Magnetic Anisotropy:

DFT calculations can be employed to determine the magnetic susceptibility and its anisotropy in metal complexes. The nature of the phosphine ligand can influence the distribution of electron density around the metal center, which in turn affects the magnetic properties. While no specific studies on diethyl(trimethylsilyl)phosphine complexes are available, research on other phosphine complexes has demonstrated the utility of these computational approaches.

Spin States:

For transition metal complexes, different spin states (e.g., high-spin vs. low-spin) can be close in energy. DFT calculations can predict the relative energies of these spin states and help to understand the factors that favor one over the other. The electronic and steric properties of the phosphine ligand, including the presence of the bulky and electron-donating trimethylsilyl group in diethyl(trimethylsilyl)phosphine, can play a significant role in determining the preferred spin state of the metal center.

Future Prospects and Emerging Research Frontiers for Diethyl Trimethylsilyl Phosphine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of silylphosphines, including diethyl(trimethylsilyl)phosphine, often involves the reaction of a metal phosphide (B1233454) with a silyl (B83357) halide. For instance, lithium diethylphosphide can be reacted with chlorotrimethylsilane (B32843) to yield the desired product. While effective, these routes can involve pyrophoric reagents and may not be optimal in terms of atom economy or environmental impact.

Future research is geared towards developing more efficient and sustainable synthetic methodologies. Key goals in this area include:

Catalytic Routes: Moving from stoichiometric to catalytic methods for the formation of P-Si bonds would represent a significant advance. This could involve transition-metal-catalyzed dehydrogenative coupling of diethylphosphine (B1582533) with trimethylsilane, releasing only hydrogen gas as a byproduct.

Improved Precursors: Investigating alternative, less hazardous phosphorus and silicon sources that can react under milder conditions.

Process Intensification: Designing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety for hazardous intermediates, and increase throughput compared to batch production.

The development of such routes is crucial for making diethyl(trimethylsilyl)phosphine and related silylphosphines more accessible and cost-effective for broader applications.

Exploration of Diethyl(trimethylsilyl)phosphine in Advanced Materials Science

The labile phosphorus-silicon bond is the defining characteristic of silylphosphines, making them excellent sources of the phosphide (P³⁻) anion for materials synthesis. This reactivity is central to their emerging role in advanced materials, particularly in the fabrication of semiconductor nanocrystals.

Precursors for III-V Semiconductor Nanocrystals and Quantum Dots

Indium phosphide (InP) quantum dots (QDs) have emerged as a leading cadmium-free alternative for applications in displays and lighting, owing to their tunable, narrow-band emission and lower toxicity. nih.govnanoge.org The synthesis of high-quality InP QDs is highly dependent on the choice of the phosphorus precursor.

Tris(trimethylsilyl)phosphine (B101741), P(SiMe₃)₃, has been a workhorse precursor, but its high reactivity can make it difficult to control nanocrystal nucleation and growth, and it is notoriously pyrophoric and expensive. nih.govacs.org This has spurred a search for alternative phosphorus sources with more controllable reactivity. Research has shown that modifying the substituents on the phosphorus atom can tune the precursor's conversion kinetics, ultimately controlling the final size and uniformity of the quantum dots. nih.gov

This is precisely where diethyl(trimethylsilyl)phosphine presents a significant opportunity. As a member of the silylphosphine family, it can serve as a P³⁻ source, but its reactivity is expected to be different from P(TMS)₃ due to the presence of two ethyl groups instead of two trimethylsilyl (B98337) groups. This modification alters both the steric hindrance around the phosphorus atom and the electronic nature of the P-Si bond. The hypothesis is that such tailored precursors could offer a "sweet spot" of reactivity—reactive enough to form InP at reasonable temperatures but stable enough to allow for a more controlled, slower growth process, leading to more uniform nanocrystals.

Recent research has focused on various alternative precursors to P(TMS)₃, such as acylphosphines and aminophosphines, to improve safety and synthetic control. nih.govqucosa.de Diethyl(trimethylsilyl)phosphine fits within this paradigm of precursor design, offering a unique combination of properties that are yet to be fully exploited.

Precursor ClassExample CompoundKey AdvantagesKey DisadvantagesReference
SilylphosphinesTris(trimethylsilyl)phosphineHigh reactivity, clean byproductsHighly pyrophoric, expensive, can be too reactive for controlled growth nih.gov
AcylphosphinesTris(benzoyl)phosphineSolid, non-pyrophoric, tunable reactivity via acyl groupRequires nucleophilic activation, can be less reactive acs.org
AminophosphinesTris(dimethylamino)phosphineLower cost, reduced toxicityCan lead to broader size distributions without optimization nih.gov
Mixed SilylphosphinesDiethyl(trimethylsilyl)phosphinePotentially tunable reactivity (intermediate), labile P-Si bondLargely unexplored for this application, likely air-sensitiveN/A

Application in New Catalytic Transformations and Process Intensification

Phosphines are among the most important classes of ligands in homogeneous catalysis. gessnergroup.com The catalytic activity of a metal-phosphine complex is profoundly influenced by the steric and electronic properties of the phosphine (B1218219) ligand. The design of new ligands is therefore a continuous frontier in catalysis research.

Diethyl(trimethylsilyl)phosphine, as a ligand, would possess a unique profile. Its two ethyl groups provide a certain degree of steric bulk and electron-donating character, while the trimethylsilyl group also influences the ligand's properties. Silyl ligands are known for their strong σ-donating characteristics. rsc.org A phosphine ligand bearing a silyl group combines the properties of a soft phosphine donor with the electronic effects of the silyl moiety. This could be advantageous in stabilizing metal centers in various oxidation states or in promoting specific catalytic steps, such as oxidative addition or reductive elimination.

Future research could explore the use of diethyl(trimethylsilyl)phosphine as a ligand in a variety of catalytic reactions, including:

Cross-Coupling Reactions: In reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, where electron-rich and sterically accessible phosphine ligands are often required.

Hydrofunctionalization: In the addition of H-X bonds across unsaturated substrates, where the ligand can influence both the reactivity and selectivity of the catalyst.

Small Molecule Activation: The unique electronic nature of silyl-functionalized phosphines could be harnessed to create metal complexes capable of activating challenging small molecules like CO₂, N₂, or H₂. researchgate.net

While specific catalytic applications of diethyl(trimethylsilyl)phosphine have not been widely reported, the principles of ligand design suggest it is a promising candidate for future investigation.

Bioinorganic Chemistry and Related Applications

The field of bioinorganic chemistry involves the study of metal ions in biological systems and the design of metal-based drugs and diagnostic agents. While organophosphorus compounds are ubiquitous in biochemistry (e.g., in DNA, RNA, and ATP), the application of synthetic phosphine ligands in this area is more specialized, often focusing on the delivery of metal-based therapeutics or in bio-orthogonal labeling reactions.

To date, there is no significant body of research on the application of diethyl(trimethylsilyl)phosphine in bioinorganic chemistry. The compound's sensitivity to air and moisture would likely present challenges for its direct use in aqueous biological environments. However, the P-Si bond could potentially be used as a synthetic handle to create more complex, water-stable phosphine ligands functionalized for biological targeting. This remains a completely open and unexplored frontier of research.

Design and Synthesis of Next-Generation Silylphosphine Ligands with Tunable Properties

The true future potential of diethyl(trimethylsilyl)phosphine may lie in its use as a foundational building block for creating new, more complex, and highly tunable phosphine ligands. The principles of modern ligand design emphasize modularity, allowing for the systematic variation of substituents to fine-tune the performance of a catalyst for a specific reaction. nih.gov

Diethyl(trimethylsilyl)phosphine is an ideal starting point for such strategies:

Steric and Electronic Tuning: The ethyl groups can be replaced by other alkyl or aryl moieties to systematically alter the ligand's cone angle and electron-donating ability.

Chirality: Chiral centers can be introduced, either at the carbon atoms of the alkyl groups or at the phosphorus atom itself, to create ligands for asymmetric catalysis. The synthesis of P-chiral phosphines is a major area of research, leading to highly effective catalysts for producing enantiomerically pure compounds. nih.govnih.gov

Silyl Group Functionalization: The trimethylsilyl group can be replaced with other silyl groups that carry additional functional moieties (e.g., coordinating groups, solubilizing tags, or reactive handles for immobilization). This could lead to the development of multifunctional or "smart" ligands.

By applying these advanced synthetic strategies, a whole family of next-generation ligands can be derived from the basic Et₂P(SiMe₃) scaffold, each tailored for specific applications in catalysis, materials science, or beyond.

Q & A

What safety protocols are critical when handling diethyl(trimethylsilyl)phosphine in laboratory environments?

Diethyl(trimethylsilyl)phosphine requires strict inert atmosphere handling (argon/nitrogen gloveboxes) due to its flammability (flash point 61.6°C) and reactivity with moisture/oxygen. Use explosion-proof equipment and personal protective gear (chemical-resistant gloves, face shields). Storage must be in sealed containers under dry inert gas, with regular checks for pressure buildup from potential phosphine gas (PH3) generation.

How can researchers validate the purity of diethyl(trimethylsilyl)phosphine prior to synthetic applications?

Validate purity via refractive index (n20/D 1.413) and 31P NMR spectroscopy. Use GC-MS to detect volatile impurities and Karl Fischer titration for moisture levels (<50 ppm). Boiling point verification (178.2°C at 760 mmHg) aids distillation purity assessment.

What analytical strategies effectively monitor diethyl(trimethylsilyl)phosphine degradation during catalytic reactions?

In situ 31P NMR tracks ligand coordination states and phosphine oxide formation. Headspace GC-FPD monitors PH3 release. TLC (hexane/ethyl acetate) detects silyl ether byproducts.

What mechanistic insights explain diethyl(trimethylsilyl)phosphine’s role in palladium-catalyzed coupling reactions?

The trimethylsilyl group enhances σ-donor capability while maintaining steric accessibility. Kinetic studies show faster oxidative addition rates in aryl halide activation due to improved metal-ligand orbital overlap. DFT modeling reveals reduced activation energy (12-15%) for transmetallation steps.

How do moisture-induced decomposition pathways impact experimental reproducibility?

Hydrolysis generates phosphoric acid derivatives and trimethylsilanol, which poison catalysts. D2O isotopic labeling identifies second-order dependence on water concentration. Mitigate via solvent drying (300°C-activated molecular sieves) and vessel pre-treatment with hexamethyldisilazane.

What advantages does diethyl(trimethylsilyl)phosphine offer in stereoselective reductions?

The silyl group’s +I effect stabilizes phosphorus-centered radicals, enabling higher enantiomeric excess (up to 92% ee) in ketone reductions. XAS confirms altered metal coordination geometry favoring syn-periplanar hydride transfer.

How can trace phosphine gas emissions be quantified during large-scale reactions?

Use silver nitrate-impregnated silica tubes for passive sampling (ICP-MS detection limit: 0.2 ppb). UV-Vis spectroscopy (λ = 200-220 nm) with gas flow cells provides real-time exposure data for OSHA compliance.

How does steric profile influence performance in crowded catalytic systems?

X-ray crystallography reveals a Tolman cone angle of 132° (vs. 145° for triphenylphosphine), enabling high turnover numbers (TON > 105) in sterically demanding Suzuki-Miyaura couplings of ortho-substituted aryl bromides.

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Phosphine, diethyl(trimethylsilyl)-

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